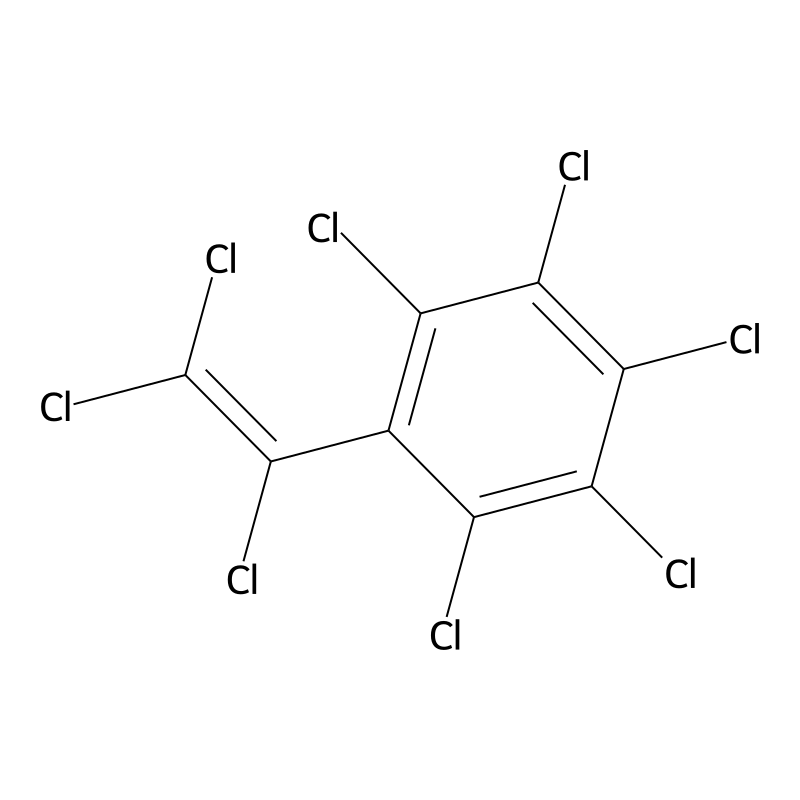

Octachlorostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Monitoring:

Octachlorostyrene (OCS) has been identified as a persistent organic pollutant (POP) due to its high chemical stability and lipophilicity (affinity for fat). This characteristic makes it a candidate for environmental monitoring studies. Researchers have detected OCS in various environmental samples, including:

- Water: Studies have reported OCS presence in water bodies like lakes and rivers, raising concerns about potential bioaccumulation in aquatic organisms [].

- Soil: OCS has been found in soil samples, indicating its potential for long-term persistence and soil contamination [].

- Biota: OCS residues have been identified in fish and other organisms, highlighting its potential for biomagnification in the food chain [].

Toxicology Studies:

Due to its environmental presence and potential for exposure, OCS has been investigated for its potential toxicological effects. Studies have employed various models, including:

- Cell cultures: In vitro studies have explored the effects of OCS on cell viability, oxidative stress, and genotoxicity (ability to damage DNA) [].

- Model organisms: Researchers have used organisms like the nematode Caenorhabditis elegans to investigate the chronic toxicity of OCS and its impact on various biological processes [].

These studies have shown that OCS exposure can lead to various adverse effects, including:

- Cell death: OCS exposure has been shown to induce cell death in various cell lines [].

- Oxidative stress: Studies have reported an increase in the production of reactive oxygen species, indicating oxidative stress, upon OCS exposure [].

- Genotoxicity: Some studies suggest that OCS may possess genotoxic potential, although further research is needed [].

Octachlorostyrene is a synthetic organic compound characterized by its complex structure, which consists of a styrene backbone fully substituted with chlorine atoms. Its chemical formula is C8Cl8, and it is classified as a polychlorinated aromatic hydrocarbon. Octachlorostyrene is notable for its stability and resistance to degradation, contributing to its persistence in the environment. This compound is often encountered as a byproduct in various industrial processes, particularly those involving chlorinated solvents and plastics.

- Dechlorination: Under specific conditions, octachlorostyrene can lose chlorine atoms, potentially leading to the formation of less chlorinated compounds.

- Photodegradation: Exposure to UV light can initiate degradation pathways, resulting in the breakdown of octachlorostyrene into smaller chlorinated compounds.

Research indicates that octachlorostyrene can have significant biological effects. Studies have shown that exposure to this compound can lead to alterations in intracellular calcium concentrations, which are associated with apoptosis (programmed cell death) in human liver cells . Additionally, ecotoxicological evaluations have demonstrated that octachlorostyrene exhibits low acute toxicity towards certain aquatic organisms, such as Chironomus riparius, indicating its potential impact on aquatic ecosystems .

Octachlorostyrene can be synthesized through various methods, often involving the chlorination of styrene or related compounds. One notable method includes:

- Chlorination of Styrene: Styrene can be subjected to chlorination reactions using chlorine gas or other chlorinating agents under controlled conditions to yield octachlorostyrene as a product. This process may also produce other chlorinated byproducts .

Due to its chemical properties, octachlorostyrene has been utilized in several applications:

- Industrial Processes: It is often found as a byproduct in the production of chlorinated solvents and plastics.

- Environmental Monitoring: Octachlorostyrene serves as an indicator compound in studies assessing pollution levels in aquatic environments.

Interaction studies involving octachlorostyrene focus on its effects on biological systems and the environment. Research has highlighted its potential for bioaccumulation in aquatic organisms and its long-term ecological impacts due to its persistence and toxicity. Investigations into its interactions with cellular mechanisms have revealed insights into how it may disrupt normal physiological processes.

Octachlorostyrene shares similarities with other polychlorinated compounds but possesses unique characteristics due to its complete chlorination. Similar compounds include:

- Hexachlorobenzene: A compound with six chlorine atoms that shares some chemical properties but has different biological effects.

- Pentachlorostyrene: Contains five chlorine atoms and exhibits distinct reactivity patterns compared to octachlorostyrene.

- Heptachlorostyrene: With seven chlorine atoms, this compound is structurally similar but differs in toxicity and environmental behavior.

Comparison TableCompound Chlorine Atoms Stability Biological Activity Octachlorostyrene 8 High Induces apoptosis Hexachlorobenzene 6 Moderate Endocrine disruptor Pentachlorostyrene 5 Moderate Less toxic Heptachlorostyrene 7 High Potentially toxic

| Compound | Chlorine Atoms | Stability | Biological Activity |

|---|---|---|---|

| Octachlorostyrene | 8 | High | Induces apoptosis |

| Hexachlorobenzene | 6 | Moderate | Endocrine disruptor |

| Pentachlorostyrene | 5 | Moderate | Less toxic |

| Heptachlorostyrene | 7 | High | Potentially toxic |

Octachlorostyrene's complete substitution with chlorine sets it apart from these similar compounds, contributing to its unique stability and biological interactions. Its environmental persistence poses challenges for remediation efforts and underscores the need for careful monitoring of this compound in industrial applications.

Octachlorostyrene forms unintentionally as a byproduct through multiple industrial chlorination processes that combine carbon and chlorine under elevated temperatures [1] [8]. The compound has never been commercially manufactured anywhere in the world, making its presence in the environment exclusively attributable to inadvertent generation during industrial operations [8] [9].

The primary industrial formation pathways involve electrolytic production processes, particularly in magnesium manufacturing where graphite anodes are utilized at temperatures ranging from 600 to 800 degrees Celsius [8] [16] [28]. During these high-temperature electrolytic processes, the formation of chlorine in the presence of high current density at temperatures of 700 degrees Celsius on carbon surfaces creates optimal conditions for octachlorostyrene generation [16].

Chlorinated solvent production represents another significant pathway, where octachlorostyrene emerges as a byproduct during the chlorination of organic compounds at temperatures between 300 and 800 degrees Celsius [8] [16] [23]. The chlorinolysis of propylene, used to produce carbon tetrachloride and tetrachloroethylene, has been documented to yield octachlorostyrene alongside other chlorinated byproducts including hexachlorobutadiene and hexachlorobenzene [16].

Aluminum processing operations contribute to octachlorostyrene formation through two distinct mechanisms. Aluminum plasma etching involves high-temperature reactions between carbon and chlorine at 300 to 600 degrees Celsius [8] [28]. Additionally, aluminum degassing processes utilizing hexachloroethane create conditions where hexachloroethane reacts with aluminum at elevated temperatures, resulting in octachlorostyrene formation [8] [28].

The chlorination of titanium at elevated temperatures between 300 and 800 degrees Celsius represents another documented formation pathway [8] [28]. Polyvinyl chloride recycling activities generate octachlorostyrene through thermal degradation of chlorinated polymers at temperatures ranging from 300 to 600 degrees Celsius [9] [28] [30].

Table 1: Industrial Byproduct Formation Pathways of Octachlorostyrene

| Industrial Process | Formation Mechanism | Temperature Range | Source Citations |

|---|---|---|---|

| Magnesium Production | Electrolytic production using graphite anodes at high temperatures | 600-800°C | [8] [16] [28] |

| Chlorinated Solvent Production | Byproduct in chlorination processes of organic compounds | 300-800°C | [8] [16] [23] |

| Aluminum Plasma Etching | High-temperature reaction of carbon and chlorine | 300-600°C | [8] [28] |

| Aluminum Degassing with Hexachloroethane | Reaction of hexachloroethane with aluminum at high temperatures | 300-600°C | [8] [28] |

| Chlorination of Titanium | Chlorination process at elevated temperatures | 300-800°C | [8] [28] |

| Polyvinyl Chloride Recycling Activities | Thermal degradation of chlorinated polymers | 300-600°C | [9] [28] [30] |

| Metal-Chlorinated Solvent Degreasing | High-temperature chlorination reactions | 300-600°C | [9] [28] |

| Chloro-alkali Production with Graphite Anodes | Electrolytic processes with carbon electrodes | 700°C+ | [16] [18] |

Metal-chlorinated solvent degreasing operations generate octachlorostyrene through high-temperature chlorination reactions occurring between 300 and 600 degrees Celsius [9] [28]. Chloro-alkali production processes utilizing graphite anodes operate at temperatures exceeding 700 degrees Celsius, creating conditions conducive to octachlorostyrene formation through electrolytic processes involving carbon electrodes [16] [18].

The formation of octachlorostyrene in these industrial processes is fundamentally a thermodynamically controlled reaction that occurs optimally within the temperature range of 300 to 800 degrees Celsius [16]. The reaction represents an exothermic process with an activation temperature typically between 275 and 300 degrees Celsius for the chlorination of aromatic carbon bonds [16].

Incineration-Derived Generation Mechanisms

Incineration processes represent a major contemporary source of octachlorostyrene formation through multiple generation mechanisms involving the combustion of chlorinated materials [1] [2] [16]. The compound forms as a byproduct from waste material burning at temperatures between 600 and 800 degrees Celsius, with chemical formation linked to the production of hexachlorobenzene and polychlorinated dibenzodioxins [5].

Municipal waste incineration generates octachlorostyrene through de novo synthesis mechanisms involving the oxidative breakdown and transformation of macromolecular carbon structures to yield smaller aromatic compounds [10]. This process occurs optimally at temperatures between 300 and 800 degrees Celsius, where chlorine reacts with carbonaceous materials in fly ash to produce octachlorostyrene alongside hexachlorobenzene and polychlorinated biphenyls [10] [12] [16].

Wire reclamation incineration processes produce octachlorostyrene through the chlorination of aromatic compounds during combustion at temperatures ranging from 600 to 800 degrees Celsius [12] [16] [29]. The combustion of electrical insulation containing polyvinyl chloride, polyethylene, polypropylene, and chlorinated naphthalenes creates conditions favorable for octachlorostyrene formation alongside various chlorobenzenes and hexachlorobenzene [16].

The incineration of polyvinyl chloride and chlorinated plastics represents a significant pathway for octachlorostyrene generation through thermal decomposition processes [16] [29] [30]. During these processes, polyvinyl chloride releases chlorine that subsequently reacts with carbon structures at temperatures between 300 and 600 degrees Celsius, producing octachlorostyrene along with various chlorobenzenes, hexachlorobenzene, and polychlorinated biphenyls [16].

Table 2: Incineration-Derived Generation Mechanisms of Octachlorostyrene

| Incineration Process | Generation Mechanism | Optimal Temperature Range | Source Citations |

|---|---|---|---|

| Municipal Waste Incineration | De novo synthesis from macromolecular carbon and chlorine | 300-800°C | [10] [12] [16] |

| Wire Reclamation Incineration | Chlorination of aromatic compounds during combustion | 600-800°C | [12] [16] [29] |

| Polyvinyl Chloride/Chlorinated Plastic Incineration | Thermal decomposition releasing chlorine that reacts with carbon | 300-600°C | [16] [29] [30] |

| Hazardous Waste Incineration | High-temperature chlorination of carbon structures | 300-800°C | [12] [16] [29] |

| Combustion of Chlorinated Compounds | Reaction of chlorine with polynuclear aromatic hydrocarbons | 300-800°C | [10] [12] [16] |

Hazardous waste incineration generates octachlorostyrene through high-temperature chlorination of carbon structures at temperatures between 300 and 800 degrees Celsius [12] [16] [29]. The process involves the reaction of chlorine gas with carbon particles and fly ash at elevated temperatures, producing octachlorostyrene alongside other chlorinated aromatic compounds [12] [16].

The combustion of chlorinated compounds creates conditions where chlorine reacts with polynuclear aromatic hydrocarbons at temperatures ranging from 300 to 800 degrees Celsius [10] [12] [16]. This mechanism involves the formation of octachlorostyrene through the chlorination of existing aromatic structures during high-temperature combustion processes [10] [16].

Formation mechanisms in incineration processes are fundamentally driven by the availability of both chlorine sources and carbonaceous materials under high-temperature conditions [16]. The optimal temperature range for octachlorostyrene formation during incineration typically falls between 300 and 800 degrees Celsius, with maximum formation occurring around 500 to 600 degrees Celsius [16].

Global Distribution Patterns in Aquatic vs. Terrestrial Ecosystems

Octachlorostyrene exhibits distinct distribution patterns across global aquatic and terrestrial ecosystems, with concentrations varying significantly based on proximity to anthropogenic sources and environmental compartment characteristics [5] [13]. The compound's persistent and bioaccumulative properties enable widespread environmental distribution despite its unintentional production [1] [18].

In freshwater ecosystems, octachlorostyrene concentrations in biota range from below detection limits to 0.18 nanograms per gram wet weight, with mean concentrations of 0.06 nanograms per gram wet weight in freshwater mussels [5] [13]. Freshwater fish species from Belgium and Romania demonstrate similar concentration ranges between 0.01 and 0.18 nanograms per gram wet weight [5] [13]. Sediment concentrations in freshwater systems typically remain below detection limits to 0.02 nanograms per gram dry weight, except in areas near industrial point sources [5] [13].

Marine ecosystems show lower octachlorostyrene concentrations compared to freshwater systems, with marine fish concentrations ranging from 0.01 to 0.02 nanograms per gram wet weight [5] [13]. Coastal marine sediments demonstrate highly variable concentrations, ranging from 0.2 nanograms per gram dry weight in background areas to 360 nanograms per gram dry weight near industrial discharge points [5]. Open ocean environments exhibit trace levels below 0.01 nanograms per gram wet weight in biota [5] [13].

Terrestrial ecosystems display the most pronounced concentration gradients relative to industrial sources [5]. Industrial areas show soil concentrations ranging from 0.44 to 5.48 nanograms per gram dry weight, with the highest concentrations observed within 100 to 1500 meters of chemical manufacturing facilities [5]. Rural and urban terrestrial areas demonstrate substantially lower concentrations, typically below 0.02 nanograms per gram dry weight in soil samples [5].

Table 3: Global Distribution Patterns of Octachlorostyrene in Ecosystems

| Ecosystem Type | Concentration Range | Primary Accumulation Media | Source Citations |

|---|---|---|---|

| Freshwater (Rivers/Lakes) | 0.01-0.18 ng/g ww (biota); ND-0.02 ng/g dw (sediment) | Sediment, Fish, Mussels | [5] [13] [19] |

| Marine (Coastal) | 0.01-0.02 ng/g ww (fish); 0.2-360 ng/g dw (sediment) | Sediment, Marine Mammals, Fish | [5] [13] |

| Marine (Open Ocean) | Trace levels (<0.01 ng/g ww) | Marine Mammals, Deep-sea Fish | [5] [13] |

| Terrestrial (Industrial Areas) | 0.44-5.48 ng/g dw (soil) | Soil, Vegetation | [5] |

| Terrestrial (Rural Areas) | <0.02 ng/g dw (soil) | Biota (limited) | [5] |

| Terrestrial (Urban Areas) | <0.02 ng/g dw (soil) | Soil, Urban Dust | [5] |

| Arctic Regions | Detected in air and biota (lower than temperate regions) | Marine Mammals, Fish | [5] [10] [15] |

Arctic regions demonstrate detectable octachlorostyrene concentrations in both air and biota, though levels remain substantially lower than those observed in temperate regions [5] [10] [15]. The presence of octachlorostyrene in Arctic environments indicates potential for long-range atmospheric transport, consistent with the compound's classification as a persistent organic pollutant [5] [18].

Sediment represents the primary environmental sink for octachlorostyrene in aquatic systems due to the compound's hydrophobic properties and high octanol-water partition coefficient [5] [19]. The theoretical persistence and bioaccumulative nature of octachlorostyrene categorizes sediment as one of its main final environmental repositories [5].

Distribution patterns demonstrate clear relationships with industrial point sources, with the highest environmental concentrations consistently observed in proximity to facilities involved in magnesium production, chlorinated solvent manufacturing, and waste incineration operations [5] [21]. The compound's environmental spreading follows patterns consistent with other persistent organic pollutants, with gradual decreases in concentration with increasing distance from source locations [5].

Bioaccumulation Factors in Trophic Chains

Octachlorostyrene demonstrates significant bioaccumulation potential across multiple trophic levels due to its high lipophilicity and chemical stability [1] [5] [13]. The compound's octanol-water partition coefficient of 6.29 places it within the range of chemicals known to exhibit substantial bioaccumulation in aquatic and terrestrial food webs [26].

Freshwater mussels, representing primary consumers in aquatic food webs, accumulate octachlorostyrene at concentrations ranging from below detection limits to 0.18 nanograms per gram wet weight, with mean concentrations of 0.06 nanograms per gram wet weight [5] [13]. These filter-feeding organisms serve as the foundation for bioaccumulation in higher trophic levels through direct uptake from water and suspended particulates [5].

Freshwater fish species demonstrate bioaccumulation with concentrations ranging from 0.01 to 0.18 nanograms per gram wet weight across various species in Belgium and Romania [5] [13]. Biomagnification occurs in fish with logarithmic octanol-water partition coefficients greater than 6.3, indicating significant trophic transfer for compounds with octachlorostyrene's physicochemical properties [22].

Marine mammals exhibit higher octachlorostyrene concentrations compared to their prey species, with harbor porpoise liver samples containing mean concentrations of 1.90 nanograms per gram wet weight [5] [13]. The biomagnification factor for octachlorostyrene in the fish-to-porpoise food chain is approximately one order of magnitude lower than that observed for hexachlorobenzene [5] [13].

Table 4: Bioaccumulation Factors of Octachlorostyrene in Trophic Chains

| Organism/Trophic Level | Concentration Range (ng/g wet weight) | Bioaccumulation Factor | Biomagnification Evidence | Source Citations |

|---|---|---|---|---|

| Freshwater Mussels (Dreissena polymorpha) | <0.01-0.18 (mean 0.06) | Not reported | Base of food chain | [5] [13] |

| Freshwater Fish (Various Species) | 0.01-0.18 | High (specific values not reported) | Yes, for log Kow > 6.3 chemicals | [5] [13] [22] |

| Marine Fish | 0.01-0.02 | High (specific values not reported) | Yes | [5] [13] |

| Harbor Porpoise (Phocoena phocoena) | Mean 1.90 | One order of magnitude lower than HCB | Yes, from fish to marine mammals | [5] [13] |

| Birds (Blue/Great Tits) | 1.24-3.24 | Not reported | Yes, from insects/seeds | [5] [13] |

| Hedgehogs (Erinaceus europaeus) | 0.34-0.39 | Not reported | Yes, from insects/plants | [5] |

| Humans (General Population) | Up to 0.38 (adipose); Up to 0.05 (liver) | Not reported | Limited evidence | [5] [25] [28] |

Terrestrial vertebrates demonstrate bioaccumulation patterns consistent with dietary uptake from lower trophic levels [5] [13]. Birds, including blue tits and great tits, exhibit octachlorostyrene concentrations ranging from 1.24 to 3.24 nanograms per gram wet weight in eggs and adipose tissue, indicating biomagnification from insect and seed consumption [5] [13].

Hedgehogs accumulate octachlorostyrene primarily in adipose tissue and liver, with concentrations ranging from 0.34 to 0.39 nanograms per gram wet weight [5]. The accumulation pattern in hedgehogs reflects dietary uptake from insects and plant materials, demonstrating trophic transfer in terrestrial food webs [5].

Human bioaccumulation of octachlorostyrene occurs primarily through dietary exposure, with concentrations up to 0.38 nanograms per gram wet weight in adipose tissue and up to 0.05 nanograms per gram wet weight in liver tissue [5] [25] [28]. The lower concentrations in human tissues compared to wildlife species reflect the compound's relatively recent environmental introduction and limited direct exposure pathways [25] [28].

Bioaccumulation potential correlates strongly with tissue lipid content across species, reflecting octachlorostyrene's lipophilic properties [5] [25]. The compound's half-life in artificially raised rainbow trout liver is nearly twice as long as hexachlorobenzene, indicating substantial persistence in biological systems [5].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

62601-62-1

Wikipedia

Biological Half Life

General Manufacturing Information

Octachlorostyrene is mainly an accidental by-product of high temperature industrial processes involving chlorine such as the electrolytic production of chlorine gas or magnesium, the refining and degassing of an aluminum smelt, and the chlorination and distillation processes of niobium and tantalum production.